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Compound of Interest

Compound Name:
4-Chlorophenylguanidine

carbonate

CAS No.: 61705-88-2

Cat. No.: B1585702

Get Quote

Executive Summary
4-Chlorophenylguanidine (4-CPG) carbonate is a critical intermediate in the synthesis of

agrochemicals (e.g., Robenidine) and pharmaceuticals. While the parent guanidine is a strong

base, the carbonate salt presents unique characterization challenges due to solubility

limitations, proton exchange rates, and the proximity of

C chemical shifts between the guanidinium core and the carbonate counter-ion.

This application note details the protocol for the definitive structural validation of 4-CPG

carbonate. Unlike standard free-base analysis, this protocol emphasizes the detection of the

anionic species and the quantification of the salt stoichiometry (2:1 vs 1:1) using quantitative

NMR (qNMR) techniques.
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The Molecule
IUPAC Name: 1-(4-chlorophenyl)guanidine carbonate (2:1)

Molecular Formula:

(Common stoichiometry)

Key Structural Features:

Para-substituted Benzene Ring: Creates a characteristic AA'BB' coupling system.

Guanidinium Cation: Resonance-stabilized, resulting in broad NH signals due to

quadrupolar

N relaxation and chemical exchange.

Carbonate Anion: The diagnostic marker for the salt form, often elusive in

H NMR but distinct in

C.

The Analytical Challenge
Solubility: The carbonate salt is sparingly soluble in non-polar solvents (

) and reacts with acidic solvents.

Proton Exchange: In protic solvents (MeOH-

,

), the guanidine NH protons exchange rapidly, disappearing from the spectrum and
preventing integration.

Carbon Overlap: The guanidine

and carbonate

resonate in the same region (150–170 ppm).
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Experimental Protocol
Sample Preparation
Objective: Maximize solubility while inhibiting proton exchange to visualize NH signals.

Solvent Selection:DMSO-

(Dimethyl sulfoxide-d6) is the mandatory solvent. It possesses high polarity to dissolve the
salt and is a hydrogen-bond acceptor, which slows down proton exchange, sharpening the
NH signals.

Concentration: 15 mg of analyte in 0.6 mL DMSO-

.

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (600 MHz equiv.)
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Parameter H NMR (Proton) C NMR (Carbon) Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Standard 1D

acquisition.

Relaxation Delay (D1) 5.0 sec 2.0 sec

Extended D1 in

H for accurate qNMR

integration of aromatic

protons.

Scans (NS) 16 1024

High scan count

needed for

C to resolve the

quaternary carbonate

carbon.

Temperature 298 K 298 K Standard ambient.

Spectral Width 14 ppm (-2 to 12) 240 ppm (-20 to 220)

Ensure capture of

downfield acidic

protons and

carbonyls.

Spectral Analysis & Interpretation
H NMR Analysis (DMSO- )
The spectrum is defined by three distinct regions.

The Aromatic Region (7.0 – 7.5 ppm):

Pattern: Two "doublets" (strictly AA'BB' system).

Assignment:

~7.35 ppm (d,

Hz, 2H): Protons meta to the guanidine group (ortho to Cl).
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~7.15 ppm (d,

Hz, 2H): Protons ortho to the guanidine group.

Note: The chemical shift inversion compared to aniline is due to the electron-withdrawing

nature of the protonated guanidinium group.

The Guanidine NH Region (7.0 – 10.0 ppm):

Pattern: Very broad singlet or multiple broad humps.

Shift: Highly variable (

7.5 – 9.5 ppm).

Integration Check: For the 2:1 salt, the total integral of NH protons relative to the 4

aromatic protons (integral = 4.0) should be 5.0 (representing the

and

groups plus the acidic protons from carbonic acid involved in the salt bridge).

Validation: Add 1 drop of

. These peaks must disappear.

The Counter-ion:

Carbonate protons are not visible as discrete peaks in DMSO due to rapid exchange with

the residual water peak (

3.33 ppm).

C NMR Analysis (DMSO- )
This is the definitive confirmation of the salt form.
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Carbon Type
Approx. Shift (

ppm)
Description

C-Cl (Aromatic) 128.0 - 129.0 Quaternary, low intensity.

C-H (Aromatic) 129.5 (meta) / 123.0 (ortho) High intensity.

C-N (Aromatic) 135.0 - 138.0
Quaternary, attached to

Guanidine.

Guanidine C=N 156.0 - 158.0 Characteristic guanidine core.

Carbonate C=O 160.0 - 165.0
The Critical Marker. Distinct

from the guanidine peak.

Differentiation Strategy: If only one peak appears >150 ppm, the sample may be the free base

or the peaks are accidentally equivalent. Run a HMBC (Heteronuclear Multiple Bond

Correlation) experiment. The Guanidine Carbon will show correlations to Aromatic Protons

(ortho position); the Carbonate Carbon will show no correlations to the aromatic system.

Workflow Visualization
The following diagram outlines the logical flow for validating the salt structure, ensuring no false

positives from starting materials (4-chloroaniline) or free-base degradation.
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Sample: 4-CPG Carbonate

Dissolve in DMSO-d6
(Avoid CDCl3)

Acquire 1H & 13C NMR

Check 1H Aromatic Region
(AA'BB' Pattern?)

Check NH Integration
(Ratio ~ 4:5 vs Aromatic?)

Yes

REJECT: Impurity / Free Base

No (Aniline impurity)

Check 13C > 150 ppm
(Two peaks present?)

Yes Low (Free base)

Run HMBC Experiment

Unclear/Overlap

VALIDATED: 4-CPG Carbonate

Yes (156 & 162 ppm)

Different correlations

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of 4-Chlorophenylguanidine Carbonate.
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Troubleshooting & Causality
Issue: "I see a huge water peak at 3.33 ppm and missing
NH signals."

Cause: The carbonate salt is hygroscopic. Absorbed atmospheric water promotes rapid

proton exchange with the guanidine NHs.

Fix: Dry the sample in a vacuum desiccator over

for 4 hours before dissolving. Use a fresh ampoule of DMSO-

.

Issue: "Doublet splitting in aromatic region is
indistinguishable."

Cause: Second-order effects in the AA'BB' system at lower fields (300 MHz).

Fix: This is acceptable. Report as "multiplet" or "pseudo-doublet." Do not force a coupling

constant calculation unless using spectral simulation software.

Issue: "Extra peaks around 6.5 ppm."
Cause: Presence of 4-Chloroaniline (starting material).

Validation: 4-Chloroaniline has significant upfield shifts for ortho-protons due to the free

amine. If peaks appear < 6.8 ppm, the sample is contaminated.

References
National Center for Biotechnology Information (2023).PubChem Compound Summary for

CID 10164, N-(4-Chlorophenyl)guanidine. Retrieved from [Link]

Context: Baseline data for the free base structure and connectivity.

Reich, H. J. (2023).Structure Determination Using NMR: Chemical Shifts of Carbonates and

Guanidines. University of Wisconsin-Madison. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-Chlorophenyl_guanidine
https://organicchemistrydata.org/hansreich/resources/nmr/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C chemical shift ranges of guanidinium (155-160 ppm)

Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic

Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Context: Essential for identifying solvent residuals (DMSO, Water)

To cite this document: BenchChem. [Application Note: Structural Characterization of 4-
Chlorophenylguanidine Carbonate via High-Field NMR]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1585702/docs#application-note-
structural-characterization-of-4-chlorophenylguanidine-carbonate-via-high-field-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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